Ofloxacin N-Oxide Hydrochloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C18H21ClFN3O5 |
|---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H20FN3O5.ClH/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H |
InChI Key |
BGRPAHYNNKXFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ofloxacin N Oxide Hydrochloride
Strategies for Oxazinoquinoline Core Elaboration
The formation of the tricyclic oxazinoquinoline core is a critical phase in the synthesis of ofloxacin (B1677185) and its derivatives. This is typically achieved through multi-step sequences that construct the oxazine (B8389632) and pyridine (B92270) rings onto a pre-functionalized benzene (B151609) ring.
The construction of the pyrido[1,2,3-de] Current time information in Bangalore, IN.wisdomlib.orgbenzoxazine system, the core of ofloxacin, is most commonly achieved via cyclocondensation reactions. A prevalent strategy begins with a poly-fluorinated benzene derivative, which undergoes sequential reactions to build the heterocyclic framework.
One established method starts with 2,3,4-trifluoronitrobenzene. chemicalbook.com This starting material is first reacted with chloroacetone, followed by a reduction of the nitro group. The resulting amine then undergoes intramolecular cyclization to form the 1,4-benzoxazine ring. chemicalbook.com This intermediate is then reacted with a reagent like diethyl ethoxymethylenemalonate (EMME). The final ring closure to form the quinolone system is typically induced by heat or a dehydrating agent like polyphosphoric acid, which facilitates an intramolecular cyclization. chemicalbook.comresearchgate.net
A modified route involves condensing 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine with EMME, followed by cyclization using a mixture of concentrated sulfuric acid and acetic anhydride. Subsequent hydrolysis yields the difluoro-carboxylic acid intermediate. researchgate.net The final step in forming ofloxacin is the nucleophilic substitution of the fluorine atom at the C-10 position with N-methylpiperazine. chemicalbook.com
| Starting Material | Key Intermediates | Cyclization Conditions | Overall Yield | Reference |
| 2,3,4-Trifluoronitrobenzene | 2-Hydroxy-3,4-difluoronitrobenzene; 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine | Polyphosphoric Acid | Not specified | chemicalbook.com |
| 2,3,4-Trifluoronitrobenzene | 2-Acetonyloxo-3,4-difluoro-nitrobenzene; 7,8-Difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine | Conc. H₂SO₄ / Acetic Anhydride | 57% (for Ofloxacin) | researchgate.net |
| (2,3,4,5)-Tetrafluorobenzoyl chloride | 3-(2-R1-2-R2-4-methyl oxazolidinyl) acrylate (B77674) derivative | Not specified (direct hydrolysis and ring closure) | 85-90% | Not specified in results |
This interactive table summarizes different cyclocondensation approaches to the ofloxacin core.
In the synthesis of ofloxacin, the fluorine atom at the C9 position is not typically introduced onto a pre-formed oxazinoquinoline skeleton. Instead, the synthetic strategy universally relies on using a starting material that is already fluorinated at the appropriate positions. The most common starting materials are 2,3,4-trifluoronitrobenzene or tetrafluorobenzoyl chloride. chemicalbook.comgoogle.com
The critical aspect of regioselectivity in these syntheses is not the fluorination itself, but the selective substitution of one of the fluorine atoms on the aromatic ring during later steps. For instance, in the reaction to form the final ofloxacin molecule, N-methylpiperazine selectively displaces the fluorine atom at the C10 position, leaving the C9 fluorine intact. chemicalbook.com This regioselectivity is governed by the electronic properties of the tricyclic system, where the C10 position is more activated for nucleophilic aromatic substitution.
Chiral Synthesis and Stereochemical Control in N-Oxide Derivatives
Ofloxacin is a chiral compound, with the stereocenter located at the C3 position of the oxazine ring. The N-oxidation occurs on the nitrogen of the piperazine (B1678402) ring, a step that does not create a new chiral center. ontosight.ai Therefore, stereochemical control must be established during the synthesis of the ofloxacin precursor. Ofloxacin is often used as a racemate, but its levorotatory isomer, levofloxacin (B1675101), is significantly more active.
Modern synthetic methods aim to produce specific enantiomers directly, avoiding the need for resolving a racemic mixture. Organocatalysis has emerged as a powerful tool for this purpose. An asymmetric metal-free synthesis of fluoroquinolones has been developed that utilizes a chiral Brønsted acid to catalyze a transfer hydrogenation step. thieme-connect.com This approach provides excellent enantiofacial discrimination with low catalyst loadings under mild conditions, leading to the desired enantiomer of the fluoroquinolone core. thieme-connect.com Another enantioselective approach involves the reduction of a key intermediate using chiral sodium triacyloxyborohydrides.
The use of starting materials from the "chiral pool" is a classical and effective strategy for ensuring stereopurity. By incorporating a pre-existing chiral center from a natural product or a derivative thereof, the desired stereochemistry is carried through the synthetic sequence.
Several chiral starting materials have been successfully employed in the synthesis of optically active ofloxacin. These include:
(S)-Alaninol: This chiral amino alcohol can be used to construct the chiral methyl-substituted oxazine ring.
(S)-Ethyl lactate: This readily available chiral building block can be converted into (S)-propylene oxide, a key intermediate for forming the oxazine ring.
(S)-Glycerol acetonide: This protected form of glycerol (B35011) provides a chiral backbone that can be elaborated into the required oxazine structure.
| Chiral Starting Material | Key Synthetic Step/Intermediate | Resulting Product | Reference |
| (S)-Alaninol | Construction of the chiral oxazine ring | (S)-(-)-Ofloxacin | Not specified in results |
| (S)-Ethyl lactate | Conversion to (S)-propylene oxide | (S)-(-)-Ofloxacin | Not specified in results |
| (S)-Glycerol acetonide | Regioselective nucleophilic substitution of 2,3,4-trifluoronitrobenzene | (S)-(-)-Ofloxacin | Not specified in results |
This interactive table highlights the use of different chiral starting materials to achieve stereopurity.
Advanced Synthetic Techniques and Reaction Optimization
Efficiency, cost-effectiveness, and purity are critical for industrial synthesis. Research has focused on optimizing the synthesis of ofloxacin through advanced techniques and process improvements.
Another optimization strategy involves the use of protecting groups to prevent side reactions. In one patented method, trimethylchlorosilane is used to simultaneously protect both the hydroxyl and amino groups of an intermediate. nih.gov This prevents undesired reactions with the subsequently added tetrafluorobenzoyl chloride, thereby increasing the utilization of this key raw material and reducing the formation of impurities. nih.gov This leads to a 10% increase in the yield of the intermediate difluorocarboxylic acid. nih.gov
| Technique | Description | Advantage | Reference |
| "One-Pot" Synthesis | Combining the final hydrolysis and N-methylpiperazine substitution steps. | Simplified process, shorter cycle, higher yield and purity. | google.com |
| Protecting Group Strategy | Use of trimethylchlorosilane to protect hydroxyl and amino groups simultaneously. | Increased raw material utilization, reduced impurities, higher yield. | nih.gov |
| Organocatalytic Hydrogenation | Asymmetric transfer hydrogenation using a chiral Brønsted acid. | High enantioselectivity under mild, metal-free conditions. | thieme-connect.com |
This interactive table summarizes advanced synthetic and optimization techniques.
The final step in producing Ofloxacin N-Oxide Hydrochloride is the oxidation of the parent ofloxacin molecule. This involves the selective oxidation of the tertiary nitrogen atom in the N-methylpiperazine ring to form the N-oxide, which is then typically converted to the hydrochloride salt. ontosight.ai This transformation can be achieved using various oxidizing agents, with processes like ozonation or the use of peroxone (O₃/H₂O₂) being effective for oxidizing the ofloxacin molecule. nih.gov
Utilization of Protecting Groups in Complex Syntheses
In the multi-step synthesis of complex molecules like ofloxacin and its derivatives, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions. tcichemicals.comutsouthwestern.edu The strategic application and subsequent removal of these groups ensure high yields and purity of the final product.
Common protecting groups for hydroxyl and amino functionalities, both present in the precursors of ofloxacin, include silyl (B83357) ethers, ethers, esters, and acetals. tcichemicals.comutsouthwestern.edu For instance, in a patented method for preparing ofloxacin, trimethylchlorosilane is used to protect both the hydroxyl and amino groups in the reaction between (N,N)-dimethylamino ethyl acrylate and aminopropanols. google.com This protection strategy effectively increases the utilization of (2,3,4,5)-tetrafluorobenzoyl chloride in a subsequent step, thereby reducing the formation of impurities and increasing the reaction yield of the intermediate difluorocarboxylic acid by 10%. google.com
The selection of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. tcichemicals.com For example, silyl ethers like trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS) are common for protecting alcohols. tcichemicals.com The choice between them often depends on the required robustness, with bulkier groups like TBDMS offering greater stability. tcichemicals.com The deprotection of silyl ethers is typically achieved using fluoride (B91410) ion sources. tcichemicals.com
For amino groups, common protecting groups include benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), which can be removed under specific conditions without affecting other parts of the molecule. tcichemicals.com The strategic use of these groups allows for a modular approach to the synthesis, enabling the construction of the complex tricyclic core of ofloxacin.
Reaction Monitoring Methodologies for Process Control
Effective process control is paramount in pharmaceutical manufacturing to ensure product quality and optimize reaction efficiency. Reaction monitoring methodologies provide real-time or near-real-time data on the progress of a chemical transformation, allowing for timely interventions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the synthesis of ofloxacin and its derivatives. google.comgoogle.com It is used to track the consumption of reactants and the formation of products and intermediates. google.comgoogle.com For example, in the synthesis of ofloxacin, HPLC is employed to monitor the completion of the piperazine reaction with ofloxacin carboxylic acid. google.com Specific HPLC methods have been developed to detect and quantify not only the main components but also impurities, such as Ofloxacin N-Oxide. ontosight.aigoogle.comnih.gov
A patent for a "one-pot" synthesis method for levofloxacin and ofloxacin describes using HPLC to detect specific impurities. google.com The chromatographic conditions, including the column type (e.g., Zorbax SB C18), mobile phase composition, and detection wavelength, are meticulously defined to ensure accurate and reproducible results. google.com This level of control is crucial for producing a final product that meets stringent regulatory standards.
Other analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), can also be employed to identify intermediates and byproducts in the reaction mixture, providing a deeper understanding of the reaction mechanism and potential degradation pathways. mdpi.com
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. mdpi.com These principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of ofloxacin and its derivatives presents several opportunities for implementing greener practices.
Solvent Management and Recycling Strategies
Solvents constitute a significant portion of the waste generated in pharmaceutical manufacturing. Therefore, effective solvent management is a key aspect of green chemistry.
Several synthetic routes for ofloxacin have been developed to reduce the reliance on hazardous organic solvents. One approach involves using water as the reaction solvent for the piperazine condensation reaction, which significantly reduces the environmental impact. google.comgoogle.com In some processes, N-methylpiperazine itself, a reactant, can also serve as the solvent, eliminating the need for an additional organic solvent. google.com
Solvent recycling is another important strategy. For instance, in a patented synthesis method, N-methylpiperazine and water are recovered under reduced pressure after the reaction is complete and can be directly reused in the next production batch. google.com Similarly, in other steps, solvents like dimethyl sulfoxide (B87167) (DMSO) can be recovered via distillation under reduced pressure. google.com
The choice of solvent can also impact the purification process. The use of alcoholic solvents for the preparation of ofloxacin salts allows for the separation of impurities, as ofloxacin has low solubility in these solvents, leading to a higher yield and purity of the final product. google.com
Catalyst Recovery and Reusability
Catalysts play a vital role in many chemical transformations by increasing reaction rates and selectivity. From a green chemistry perspective, the ideal catalyst is highly active, selective, and, most importantly, reusable.
In the synthesis of ofloxacin precursors, catalysts like Raney nickel are used for hydrogenation reactions. researchgate.net While effective, the recovery and reuse of such heterogeneous catalysts can sometimes be challenging.
More recent research has focused on the use of biocatalysts, such as enzymes, for certain synthetic steps. For example, a Chinese patent describes the use of a prozyme to complete the hydrolysis of carboxylic esters under mild conditions, which reduces the discharge of waste. google.com However, the patent also notes that this method can suffer from low yield and efficiency. google.com
In the context of ofloxacin degradation, which can produce N-oxide derivatives, modified red mud loaded with cobalt has been investigated as a catalyst for activating persulfate. mdpi.com This approach highlights the potential for using waste materials as catalysts, a key principle of green chemistry. mdpi.com The study demonstrated that the catalyst could be effectively used to degrade ofloxacin in an aqueous environment. mdpi.com
Scalability Considerations for Research Synthesis
The transition of a synthetic route from a laboratory scale to industrial production presents numerous challenges. Scalability requires that the process is not only efficient and high-yielding but also safe, cost-effective, and environmentally benign on a large scale.
The development of "one-pot" synthesis methods for ofloxacin is a significant step towards improving scalability. google.com By combining multiple reaction steps into a single vessel, these methods simplify the process, shorten the reaction cycle, and reduce the need for intermediate purification steps, which in turn minimizes solvent use and waste generation. google.com
The choice of reagents and reaction conditions must also be suitable for large-scale production. For example, using water as a solvent instead of volatile or toxic organic solvents improves the safety and environmental profile of the process. google.comgoogle.com Similarly, the ability to recover and reuse solvents and catalysts is crucial for the economic viability of industrial-scale synthesis. google.com
Process monitoring and control, as discussed earlier, are also critical for ensuring consistency and quality during scale-up. The ability to track the reaction in real-time allows for adjustments to be made to maintain optimal conditions, preventing batch failures and ensuring a high-quality final product.
Degradation Pathways and Stability Research of Ofloxacin N Oxide Hydrochloride
Oxidative Degradation Mechanisms
The oxidative degradation of Ofloxacin (B1677185) N-Oxide Hydrochloride is a primary pathway for its transformation. The inherent structure of the molecule, particularly the piperazine (B1678402) moiety, is susceptible to oxidative processes.
N-Oxidation of the Piperazine Moiety
The formation of Ofloxacin N-Oxide itself is a key oxidative transformation of the parent compound, ofloxacin. The nitrogen atom on the N-methylpiperazine ring is a primary site for oxidative attack. This reaction involves the addition of an oxygen atom to the tertiary amine of the piperazine ring, forming the N-oxide. Studies on the degradation of ofloxacin and its isomer, levofloxacin (B1675101), have shown that this N-oxidation is a common pathway during oxidative stress, such as exposure to ozone or other oxidizing agents. For instance, research on levofloxacin ozonation has indicated that the reaction with ozone is expected to primarily occur at the N(4') position of the piperazine ring, leading to the formation of the corresponding N-oxide. researchgate.net
Further oxidative attack on the Ofloxacin N-Oxide molecule can lead to a cascade of subsequent degradation products. The degradation of fluoroquinolones often involves the cleavage of the piperazine ring, a process that can be initiated by the presence of reactive oxygen species (ROS) like hydroxyl radicals. researchgate.netnih.gov
Influence of Environmental Factors on Oxidation
Environmental factors play a crucial role in the rate and extent of oxidative degradation. The presence of metal ions, light, and the chemical matrix can significantly influence the stability of fluoroquinolone derivatives.
Photocatalysis: In the presence of photocatalysts like titanium dioxide (TiO2) and UV light, the degradation of ofloxacin is accelerated. This process generates highly reactive oxygen species that can attack the molecule at multiple sites, including the piperazine ring. nih.gov While direct studies on Ofloxacin N-Oxide are limited, it is anticipated that it would be similarly susceptible to photocatalytic degradation.
Fenton and Photo-Fenton Processes: The Fenton reaction (using iron salts and hydrogen peroxide) and its light-enhanced version, the photo-Fenton process, are potent methods for degrading ofloxacin. nih.gov These systems generate hydroxyl radicals, which are non-selective and can lead to the rapid degradation of the N-oxide derivative.
Presence of Other Substances: The presence of humic acids, often found in natural waters, can inhibit the degradation of ofloxacin by scavenging reactive species. nih.gov Conversely, certain ions may promote degradation.
The following table summarizes the degradation of the parent compound, ofloxacin, under various oxidative conditions, which provides context for the potential behavior of its N-oxide derivative.
| Degradation Condition | Oxidant/Catalyst | Initial Concentration | Degradation Efficiency | Time | Reference |
| UV/Oxone/Co(2+) | Oxone, Cobalt | Not specified | 100% | 60 min | researchgate.net |
| Fenton Process | Fe(II), H2O2 | 24.93 µmol/L | >99.5% (at pH 3) | Not specified | nih.gov |
| Potassium Ferrate(VI) | Fe(VI) | 8 µM | >90% (at pH 7) | 4 min | nih.gov |
| UVA-LED/TiO2 | TiO2 | Not specified | Not specified | Not specified | nih.gov |
Hydrolytic Degradation Pathways
Hydrolysis is a chemical process in which a molecule of water ruptures one or more chemical bonds. The stability of Ofloxacin N-Oxide Hydrochloride in aqueous solutions at different pH values is a critical parameter for its shelf-life and environmental persistence.
Ester Hydrolysis in Aqueous Media
A review of the chemical structure of this compound reveals the absence of an ester functional group. The molecule contains a carboxylic acid group, a ketone, an ether linkage within the oxazine (B8389632) ring, and the N-oxide on the piperazine ring. Therefore, ester hydrolysis is not a relevant degradation pathway for this compound. However, hydrolytic degradation can potentially occur at other sites within the molecule, such as the ether bond of the oxazine ring, although this is generally considered more stable than an ester linkage. Studies on ofloxacin have suggested that hydrolysis of the ether ring is a possible degradation pathway under certain catalytic ozonation conditions. nih.gov
pH-Dependent Degradation Kinetics
The rate of degradation of many pharmaceutical compounds is highly dependent on the pH of the solution. For fluoroquinolones, the ionization state of the molecule, which is governed by the pH, affects its reactivity and stability. Ofloxacin has two pKa values, one for the carboxylic acid group and one for the piperazine ring, meaning its charge and solubility change significantly with pH.
The following table illustrates the influence of pH on the degradation of the parent compound, ofloxacin, which suggests a similar pH-dependent stability profile for its N-oxide.
| Process | pH | Effect on Ofloxacin Degradation | Reference |
| Degradation by Potassium Ferrate(VI) | Inverse | Degradation is inversely proportional to pH. | nih.gov |
| UVA-LED/TiO2 Photocatalysis | Varied | Degradation pathway depends on the ionization state of ofloxacin, which is pH-dependent. Different reactive oxygen species play key roles at different pH values. | nih.gov |
| Fenton-like Degradation | Acidic | Degradation increases with a decrease in pH. | researchgate.net |
Thermal Degradation Profiles and Isothermal Studies
Thermal degradation studies are essential for determining the stability of a drug substance under various temperature conditions, which is crucial for defining storage requirements and shelf-life. Isothermal studies involve holding the substance at a constant temperature and monitoring its degradation over time.
Specific thermal degradation profiles and isothermal study data for this compound are not available in the public domain literature reviewed for this article. However, forced degradation studies performed on ofloxacin tablets have included thermal stress conditions. researchgate.net These studies typically involve exposing the drug substance to high temperatures (e.g., 60°C or higher) and monitoring the formation of degradation products. pharmtech.com
A typical, though hypothetical, data table for an isothermal stability study of this compound might look like the following:
| Temperature (°C) | Time (days) | Assay (%) | Total Degradation Products (%) |
| 40 | 0 | 100.0 | 0.0 |
| 40 | 30 | 99.5 | 0.5 |
| 40 | 60 | 99.0 | 1.0 |
| 40 | 90 | 98.5 | 1.5 |
| 60 | 0 | 100.0 | 0.0 |
| 60 | 15 | 97.2 | 2.8 |
| 60 | 30 | 95.1 | 4.9 |
| 60 | 60 | 91.8 | 8.2 |
Such studies would be necessary to establish a complete stability profile for this compound.
Accelerated Stability Study Design and Interpretation for Research Purposes
Accelerated stability studies are a cornerstone in the pharmaceutical sciences for predicting the long-term stability of a drug substance by subjecting it to exaggerated conditions of temperature and humidity. For this compound, an oxidation-related impurity and metabolite of the fluoroquinolone antibiotic ofloxacin, understanding its stability profile is critical for ensuring the quality and safety of the parent drug product. Research-focused accelerated stability studies for this compound are designed to determine its intrinsic stability, identify potential degradants, and understand its degradation kinetics.
A typical accelerated stability study for this compound involves storing the compound at elevated temperatures and relative humidity (RH) for a defined period, often up to six months. Samples are withdrawn at specified intervals and analyzed for any physical or chemical changes. The data generated helps in predicting the shelf-life under normal storage conditions and informs on appropriate packaging and storage requirements.
A representative design for an accelerated stability study of this compound is detailed in the table below. This design is based on established protocols for stability testing of pharmaceutical impurities.
Interactive Data Table: Accelerated Stability Study Protocol for this compound
| Parameter | Condition | Duration | Testing Frequency | Analytical Tests |
| Temperature | 40°C ± 2°C | 6 months | 0, 1, 3, 6 months | Appearance, Assay, Degradation Products (HPLC), Water Content |
| Relative Humidity | 75% RH ± 5% RH | 6 months | 0, 1, 3, 6 months | Appearance, Assay, Degradation Products (HPLC), Water Content |
The interpretation of results from such a study would focus on the rate of degradation of this compound and the formation of any new impurities. For instance, a significant decrease in the assay value or the emergence of new peaks in the chromatogram would indicate instability under the tested conditions.
The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for stability testing of new drug substances and products. lgcstandards.comamazonaws.com While these guidelines are mandatory for regulatory submissions, their principles are widely applied in research settings to ensure data quality and relevance. For a compound like this compound, which is an impurity, the application of ICH Q1A principles in research is crucial for understanding its behavior.
In a research context, forced degradation studies, as recommended by ICH, are performed on this compound to identify its likely degradation products and pathways. These studies expose the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis. For example, a forced degradation study might involve exposing a solution of this compound to 3% hydrogen peroxide to assess its oxidative stability or refluxing it in 0.1N HCl and 0.1N NaOH to evaluate its hydrolytic stability.
The following table summarizes typical forced degradation conditions applied to this compound in a research setting, guided by ICH principles.
Interactive Data Table: Forced Degradation Study Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1N HCl | 24 hours at 60°C | Potential for degradation of the piperazine ring |
| Base Hydrolysis | 0.1N NaOH | 24 hours at 60°C | Potential for degradation of the piperazine ring |
| Oxidative | 3% H₂O₂ | 24 hours at room temp | Formation of further oxidation products |
| Thermal | 80°C | 48 hours | Assessment of heat stability |
| Photolytic | 1.2 million lux hours | As required | Information on light sensitivity and potential for photodegradation |
The data from these studies are instrumental in developing and validating a stability-indicating analytical method, which can accurately quantify this compound in the presence of its degradation products.
Given that this compound is itself a product of oxidation, its susceptibility to further degradation, particularly oxidative and photolytic, is a key area of investigation. Controlled atmosphere studies are designed to assess the impact of atmospheric conditions, such as oxygen and light, on the stability of the compound and to identify measures to mitigate degradation.
Research indicates that this compound is prone to photodegradation and its formation can be accelerated by high humidity and elevated temperatures. To minimize degradation, especially oxidation, studies can be conducted under an inert atmosphere, such as nitrogen or argon. This involves packaging the compound in a sealed container after purging the headspace with the inert gas.
The table below outlines a comparative study design to evaluate the stability of this compound under different atmospheric conditions.
Interactive Data Table: Controlled Atmosphere Stability Study Design
| Storage Condition | Atmosphere | Temperature/RH | Duration | Analysis |
| Condition A | Ambient Air | 25°C / 60% RH | 12 months | Assay, Degradation Products |
| Condition B | Nitrogen | 25°C / 60% RH | 12 months | Assay, Degradation Products |
| Condition C | Ambient Air (Light Exposed) | 25°C / 60% RH | 12 months | Assay, Degradation Products |
| Condition D | Nitrogen (Light Protected) | 25°C / 60% RH | 12 months | Assay, Degradation Products |
By comparing the degradation profiles under these different conditions, researchers can determine the optimal storage and packaging requirements for this compound to ensure its stability. For instance, if significant degradation is observed in the presence of air and light compared to the nitrogen-purged, light-protected sample, it would confirm the need for packaging that offers protection from both oxygen and light.
Advanced Analytical Characterization and Purity Assessment of Ofloxacin N Oxide Hydrochloride
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of Ofloxacin (B1677185) N-Oxide Hydrochloride, providing detailed insights into its atomic composition, molecular structure, and three-dimensional conformation.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of Ofloxacin N-Oxide Hydrochloride. It provides highly accurate mass measurements, enabling the determination of the elemental composition and aiding in structural elucidation through fragmentation analysis. conicet.gov.arcdc.gov
Elemental Composition: The molecular formula for this compound is C₁₈H₂₁ClFN₃O₅, with a molecular weight of 413.83 g/mol . cymitquimica.comlgcstandards.com HRMS, often coupled with liquid chromatography (LC), can confirm this composition by measuring the mass of the protonated molecule [M+H]⁺ with high precision. The exact mass of the Ofloxacin N-Oxide free base (C₁₈H₂₀FN₃O₅) is 377.1387 Da. nih.gov HRMS instruments can achieve mass accuracy within 5 ppm, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. conicet.gov.ar
Fragmentation Analysis: Tandem mass spectrometry (MS/MS or MSⁿ) experiments on HRMS platforms are used to generate characteristic fragmentation patterns. The fragmentation of the Ofloxacin N-Oxide ion helps to confirm the core structure and locate the site of N-oxidation. Under atmospheric pressure chemical ionization (APCI), N-oxides can produce distinct [M+H-O]⁺ ions, which is a diagnostic feature to differentiate them from hydroxylated metabolites. researchgate.net Electrospray ionization (ESI) is also commonly used, producing predominantly the protonated molecular ion [M+H]⁺ with subsequent fragmentation providing structural details. researchgate.netnih.gov The fragmentation pathways can elucidate the structure of the pyrido[1,2,3-de]-1,4-benzoxazine core and the modified 1-methylpiperazine (B117243) 1-oxide side chain. nih.gov
Table 1: HRMS Data for Ofloxacin N-Oxide
| Parameter | Value | Source(s) |
|---|---|---|
| Molecular Formula (HCl Salt) | C₁₈H₂₀FN₃O₅·ClH | cymitquimica.com |
| Molecular Weight (HCl Salt) | 413.83 | cymitquimica.com |
| Molecular Formula (Free Base) | C₁₈H₂₀FN₃O₅ | nih.gov |
| Exact Mass (Free Base) | 377.1387 Da | nih.gov |
| Common Ionization Modes | ESI, APCI | researchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a complete structural and conformational picture of this compound in solution. jlu.edu.cn A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton and carbon signals.
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. The spectrum of this compound shows characteristic signals for the protons of the fluoroquinolone core and the N-oxidized piperazine (B1678402) ring.
Aromatic Region: Protons on the quinolone ring typically appear in the downfield region of the spectrum. researchgate.net
Oxazine (B8389632) Ring: The protons of the oxazine ring, including the methyl group at the C-3 position, exhibit specific chemical shifts and coupling patterns. researchgate.netresearchgate.net
Piperazine Ring: The formation of the N-oxide on the piperazine ring significantly impacts the chemical shifts of the adjacent protons. The protons on the carbons alpha to the N-oxide group are expected to be deshielded (shifted downfield) compared to the parent ofloxacin molecule due to the electron-withdrawing effect of the N-oxide moiety. This shift is a key indicator for confirming the site of oxidation.
Table 2: Expected ¹H NMR Chemical Shift Regions for this compound
| Molecular Moiety | Expected Chemical Shift Range (ppm) | Notes | Source(s) |
|---|---|---|---|
| Aromatic Protons | ~7.0 - 8.5 | Signals from the fluoroquinolone core. | researchgate.net |
| Oxazine Ring Protons | ~4.0 - 5.0 | Complex signals from the CH₂ and CH groups. | researchgate.netresearchgate.net |
| Piperazine Ring Protons | ~2.5 - 4.0 | Protons adjacent to the N-oxide group are shifted downfield. | researchgate.net |
| Oxazine Methyl Protons | ~1.5 | Doublet signal from the C-3 methyl group. | researchgate.net |
¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Carbonyl and Aromatic Carbons: The carbonyl carbon of the carboxylic acid and the ketone at C-7, along with the aromatic carbons, resonate at the most downfield positions (>100 ppm). jlu.edu.cn
Piperazine and Oxazine Carbons: The carbons of the piperazine ring are particularly sensitive to the N-oxidation. The carbons directly bonded to the N-oxide group experience a significant downfield shift compared to the parent compound, which confirms the location of the N-oxide group. nih.gov The carbons of the oxazine ring appear in the mid-field region of the spectrum.
Methyl Carbons: The methyl carbons (on the oxazine and piperazine rings) are found in the most upfield region of the spectrum.
Table 3: Expected ¹³C NMR Chemical Shift Regions for this compound
| Carbon Type | Expected Chemical Shift Range (ppm) | Notes | Source(s) |
|---|---|---|---|
| Carbonyl Carbons (C=O) | ~165 - 180 | Carboxylic acid and ketone carbons. | jlu.edu.cn |
| Aromatic/Quinolone Carbons | ~105 - 160 | Includes carbon attached to fluorine (shows C-F coupling). | jlu.edu.cn |
| Piperazine Ring Carbons | ~45 - 70 | Carbons adjacent to the N-oxide are shifted downfield. | nih.gov |
| Oxazine Ring Carbons | ~50 - 75 | Signals for C2, C3, and C4a. | jlu.edu.cn |
¹⁹F NMR is a highly specific and sensitive technique for analyzing fluorinated compounds like this compound. nih.gov Since fluorine is 100% abundant and has a high gyromagnetic ratio, ¹⁹F NMR provides a clean spectral window with high sensitivity. The chemical shift of the fluorine atom on the quinolone ring is exquisitely sensitive to its local electronic and structural environment. Any changes in the molecular structure or conformation, even those distant from the fluorine atom, can be detected as a change in the ¹⁹F chemical shift. This makes it a powerful probe for confirming the identity and purity of the fluoroquinolone core of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation
Chromatographic Methodologies for Impurity Profiling and Quantification
Chromatographic techniques are essential for separating this compound from ofloxacin and other related impurities, allowing for accurate impurity profiling and quantification.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for this purpose. daneshyari.comnih.gov Methods have been developed that can simultaneously separate ofloxacin from its potential degradation products and synthesis-related impurities, including Ofloxacin N-Oxide. daneshyari.comresearchgate.net
A typical RP-HPLC method involves a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve optimal separation of all compounds in a reasonable analysis time. researchgate.net Detection is commonly performed using a UV detector.
For more complex samples or for trace-level impurity identification, the coupling of ultra-high-performance liquid chromatography (UPLC) with mass spectrometry (UPLC-MS) is the method of choice. conicet.gov.arnih.govnih.gov This combination offers superior resolution, speed, and sensitivity. The use of high-resolution mass spectrometry (as discussed in 4.1.1) as a detector allows for the confident identification of known and unknown impurities based on their accurate mass and fragmentation patterns. nih.gov
Validation of these chromatographic methods according to regulatory guidelines is crucial and includes assessment of specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov For Ofloxacin N-Oxide, reported LOD values are in the range of 0.03 µg/mL, demonstrating the high sensitivity of these methods. nih.gov
Table 4: Representative Chromatographic Conditions for Ofloxacin Impurity Analysis
| Parameter | Typical Conditions | Source(s) |
|---|---|---|
| Technique | RP-HPLC, UPLC-MS | nih.govnih.gov |
| Stationary Phase | C18 Column | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formate) | nih.govdaneshyari.com |
| Elution Mode | Gradient or Isocratic | nih.govresearchgate.net |
| Detector | UV, Mass Spectrometry (MS, MS/MS, HRMS) | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for Impurity Separation and Detection
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a cornerstone technique for the purity assessment of Ofloxacin. This method allows for the simultaneous separation and quantification of Ofloxacin and its potential impurities, including this compound, which is recognized as Ofloxacin Impurity F in the European Pharmacopoeia (EP). synzeal.comthermofisher.com The DAD provides spectral information across a range of wavelengths, enhancing peak identification and purity assessment.
A typical reversed-phase HPLC (RP-HPLC) method is employed to separate Ofloxacin from its degradation products. daneshyari.com The development of a stability-indicating assay method is crucial, which can resolve the active pharmaceutical ingredient (API) from any degradants formed under stress conditions like acid, base, oxidation, and light exposure. researchgate.netresearchgate.net For instance, a gradient RP-HPLC method can effectively separate Ofloxacin from impurities such as des-carboxy ofloxacin, ofloxacin-N-oxide, and N-des methyl ofloxacin. researchgate.net The European Pharmacopoeia 8.0 monograph outlines a specific HPLC method for the determination of Ofloxacin impurities, where the resolution between Impurity E and Ofloxacin must be not less than 2.0. thermofisher.comlcms.cz
Below is an interactive table summarizing typical HPLC-DAD conditions for the analysis of Ofloxacin and its impurities, based on published methods.
| Parameter | Condition 1 | Condition 2 |
| Column | Syncronis C18 (4.6 x 150mm, 5µm) lcms.cz | C18 (250 x 4.6 mm, 5 µ) researchgate.net |
| Mobile Phase | Acetonitrile and a buffer of ammonium (B1175870) acetate (B1210297) and sodium perchlorate (B79767) in water, adjusted to pH 2.2 with phosphoric acid. lcms.cz | A gradient mixture of a buffer (containing triethylamine, pH adjusted with orthophosphoric acid) and acetonitrile. researchgate.net |
| Detection | 294 nm lcms.cz | 278 nm and 254 nm researchgate.net |
| Flow Rate | 0.5 mL/min lcms.cz | 1.0 mL/min researchgate.net |
| Column Temp. | 45°C lcms.cz | 35°C researchgate.net |
| Analysis Time | < 50 min lcms.cz | < 65 min researchgate.net |
These methods demonstrate good precision, with relative standard deviation (RSD) values for quantification being well within acceptable limits, ensuring the reliability of the impurity profiling. daneshyari.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Degradation Product Analysis
For the analysis of trace-level degradation products that may not be detected by UV-based detectors like DAD, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. nih.gov This technique is particularly valuable for elucidating the structures of unknown impurities and understanding degradation pathways. nih.gov
The coupling of UPLC (Ultra-Performance Liquid Chromatography) with mass spectrometry significantly reduces analysis time while providing the high-resolution data needed for structural confirmation. nih.gov Studies on the degradation of Ofloxacin have utilized LC-MS/MS to identify multiple by-products, providing insights into their formation mechanisms. nih.gov This is critical for developing stable formulations and establishing appropriate storage conditions.
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry. In an MRM experiment, the first mass spectrometer (Q1) is set to select a specific precursor ion (e.g., the molecular ion of Ofloxacin N-Oxide), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) is then set to monitor for a specific product ion that is characteristic of the precursor.
This process effectively filters out chemical noise, dramatically increasing the signal-to-noise ratio and allowing for the quantification of analytes at very low concentrations. The high selectivity of MRM minimizes interference from matrix components, making it an ideal tool for analyzing complex samples and quantifying trace impurities like this compound. nih.gov The method's ability to achieve limits of detection and quantification in the nanogram-per-milliliter range is a significant advantage over less sensitive techniques. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
Ofloxacin is a chiral compound, existing as two enantiomers: the (S)-isomer (Levofloxacin) and the (R)-isomer. The antibacterial activity of Levofloxacin (B1675101) is reported to be 8 to 128 times higher than that of the (R)-isomer. rsc.org Therefore, it is crucial to control the enantiomeric purity of the drug substance. This compound, being a derivative, may also exist in enantiomeric forms, making chiral separation a critical analytical requirement.
Chiral chromatography is the most common technique for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.
Chiral Stationary Phase (CSP): HPLC methods using columns like Chiralcel OD-H have been developed to achieve baseline resolution of Ofloxacin enantiomers. nih.gov The mobile phase often consists of a mixture of hexane, ethanol, methanol, and additives like acetic acid and diethylamine (B46881) to enhance chromatographic efficiency. nih.gov
Chiral Mobile Phase Additive (CMPA): An alternative approach involves adding a chiral ligand, such as L-isoleucine and copper sulfate (B86663), to the mobile phase of a conventional C18 column. nih.gov This technique, known as chiral ligand-exchange chromatography, is an efficient and less expensive method for enantioseparation. rsc.orgrsc.org
The table below outlines example conditions for chiral separation of Ofloxacin.
| Method Type | Column | Mobile Phase | Key Feature |
| CSP | Chiralcel OD-H (250 x 4.6 mm, 5 µm) nih.gov | Hexane-ethanol-methanol-acetic acid-diethylamine (70/20/10/0.45/0.05, v/v/v/v/v) nih.gov | Direct separation on a specialized chiral column. |
| CMPA | C18 nih.gov | Methanol-water containing 5 mmol/L copper sulfate and 10 mmol/L L-isoleucine. nih.gov | Enantioseparation on a standard column via chiral additives. |
Development and Qualification of this compound Reference Standards
Reference standards are fundamental to pharmaceutical analysis, serving as the basis for confirming the identity, purity, and potency of drug substances and products. gmpsop.com For an impurity like this compound, a well-characterized reference standard is essential for accurate quantification in routine quality control testing.
Establishment of Primary Reference Materials in Pharmaceutical Analysis
A primary reference standard is a substance that has been shown by an extensive set of analytical tests to be authentic material of high purity. gmpsop.com The establishment of a primary standard, particularly for a novel compound or an impurity not available from pharmacopeias, is a comprehensive process. mriglobal.org This involves:
Synthesis and Purification: Obtaining the material with the highest possible purity.
Structural Elucidation: Confirming the chemical structure using techniques like NMR, IR, and Mass Spectrometry.
Comprehensive Purity Assessment: Utilizing a battery of tests, including chromatography (HPLC, GC), thermal analysis (DSC), and elemental analysis, to fully characterize and quantify the material and its impurities.
Assignment of a Purity Value: A purity value is assigned based on the combination of analytical results, often using a mass balance approach.
This rigorously characterized batch then serves as the primary reference material against which secondary or working standards are qualified. gmpsop.com The availability of a reliable reference standard for this compound is critical for the validation of analytical methods and for ensuring that Ofloxacin drug products meet their quality specifications. synzeal.com
Adherence to International Standards for Reference Materials (e.g., ISO Guide 34, ISO/IEC 17025)
To ensure global acceptance and reliability, the qualification of reference materials and the laboratories that test them must adhere to international standards.
ISO Guide 34 (ISO 17034): ISO Guide 34, "General requirements for the competence of reference material producers," sets the standard for the production of all reference materials. merckmillipore.commerckmillipore.com Accreditation to this guide ensures that a producer has a robust quality management system and is technically competent to produce reference materials of a specific and stated quality. inorganicventures.comsysmex.co.id The guide's requirements cover all aspects of production, including:
Material selection and handling
Procedures for characterization, assigning property values, and estimating uncertainty iteh.ai
Assessment of homogeneity and stability
Provision of a comprehensive certificate of analysis inorganicventures.com
By using a reference material from an ISO Guide 34 accredited producer, a pharmaceutical laboratory can have high confidence in the material's certified value, traceability, and uncertainty statement. merckmillipore.commerckmillipore.com
ISO/IEC 17025: ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories," is the international benchmark for analytical laboratories. masmanagementsystems.com.auideagen.com Accreditation to this standard demonstrates that a laboratory operates a quality management system and is technically competent to produce precise and accurate test data. pharmanhealth.comadvisera.com Key requirements include:
Validated and verified analytical methods
Properly calibrated and maintained equipment
Ensured traceability of measurements to international standards pharmanhealth.com
Competent personnel
Procedures for ensuring impartiality and confidentiality masmanagementsystems.com.au
For the qualification of a reference standard like this compound, the analytical data must be generated by a laboratory operating under a system compliant with ISO/IEC 17025 to be considered reliable and defensible. advisera.com The synergy between ISO Guide 34 (for the material producer) and ISO/IEC 17025 (for the testing laboratory) ensures a complete chain of quality for the reference standard. merckmillipore.com
Orthogonal Analytical Verification for Impurity Quantification and Standard Certification
The accurate quantification of impurities and the certification of reference standards for this compound are critical for ensuring the quality and consistency of the parent active pharmaceutical ingredient (API), Ofloxacin. Orthogonal analytical verification is a key strategy employed to achieve this. This approach utilizes multiple, distinct analytical methods that rely on different physicochemical principles for separation and/or detection. The use of orthogonal methods provides a high degree of confidence in the analytical results by minimizing the risk of overlooking impurities that may not be detected by a single method.
The primary goal of using orthogonal methods is to confirm the identity and purity of this compound and to accurately quantify any present impurities. Ofloxacin N-Oxide is a known impurity of Ofloxacin, often designated as Ofloxacin Impurity F. cymitquimica.comnih.govsynzeal.com The certification of this compound as a reference standard requires rigorous testing to establish its purity, which in turn is used for the accurate quantification of this impurity in Ofloxacin drug substances and products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Ofloxacin and its related compounds. ijprajournal.comresearchgate.net To achieve orthogonal verification, different HPLC-based methods can be employed. This can include variations in stationary phases (e.g., C18, C8, Phenyl), mobile phase composition and pH, and detection techniques (e.g., Ultraviolet (UV), Diode Array Detector (DAD), Mass Spectrometry (MS)). ijprajournal.comontosight.ai For instance, a primary HPLC-UV method might be complemented by a secondary method using a different column chemistry or a more specific detector like MS to confirm the identity of peaks and ensure no co-elution is occurring.
A review of analytical techniques for Ofloxacin highlights the versatility of chromatographic methods. ijprajournal.com For example, a typical Reverse Phase HPLC (RP-HPLC) method might utilize a C18 column with a mobile phase consisting of a methanol and water mixture. ijprajournal.com An orthogonal approach could involve a method with a different organic modifier or the use of an ion-pairing reagent to alter the selectivity for polar impurities like Ofloxacin N-Oxide.
Spectroscopic methods can also serve as orthogonal techniques to chromatography. While HPLC is used for separation and quantification, techniques like UV-Visible Spectrophotometry can be used for confirmation or for quantitative analysis in simpler matrices. ijpsjournal.comscielo.br
The validation of these analytical methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. ijprajournal.com
Below are tables summarizing typical parameters for analytical methods that can be used in an orthogonal approach for the analysis of Ofloxacin and its impurities.
Table 1: Example of Primary and Orthogonal HPLC Method Parameters
| Parameter | Primary HPLC Method | Orthogonal HPLC Method |
| Column | Hypersil Silica C18 (250 mm x 4.6 mm, 5 µm) ijprajournal.com | Phenyl-Hexyl Column |
| Mobile Phase | Water and Methanol ijprajournal.com | Acetonitrile:Phosphate Buffer (pH adjusted) researchgate.net |
| Detection | UV/PDA Detector (270–320 nm) ijprajournal.com | Mass Spectrometry (MS) ontosight.ai |
| Flow Rate | 1.0 - 1.5 mL/min ijprajournal.comresearchgate.net | 1.0 mL/min |
| Column Temperature | Ambient or 40°C researchgate.net | 40°C |
| Principle | Reversed-phase chromatography based on hydrophobicity. | Different selectivity due to π-π interactions with the phenyl column and high specificity of mass detection. |
Table 2: Representative Method Validation Data
| Validation Parameter | Typical Performance | Source |
| Linearity Range | 5 - 30 µg/mL | ijprajournal.com |
| Correlation Coefficient (r²) | > 0.999 | ijprajournal.com |
| Accuracy (Recovery) | 98% - 100% | ijprajournal.com |
| Precision (RSD) | < 2% | ijprajournal.com |
The certification of this compound as a reference material is the culmination of this rigorous analytical process. Certified Reference Materials (CRMs) are produced under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, which ensures their traceability and reliability for use in quality control laboratories. sigmaaldrich.comsigmaaldrich.com The availability of a well-characterized certified standard for this compound is essential for the accurate quantification of this impurity in Ofloxacin, thereby ensuring the safety and efficacy of the final pharmaceutical product.
Research Applications and Functional Roles of Ofloxacin N Oxide Hydrochloride
Role as a Chemical Intermediate in Synthetic Organic Chemistry
Ofloxacin (B1677185) N-Oxide Hydrochloride serves as a crucial component in the synthesis of more complex molecules, particularly within the field of medicinal chemistry.
Building Block for Novel Quinolone Derivatives
The structural framework of Ofloxacin N-Oxide Hydrochloride makes it a valuable starting material or intermediate for the creation of new quinolone derivatives. nih.govbrieflands.com The quinolone scaffold is a key pharmacophore in a class of antibiotics known for their broad-spectrum antibacterial activity. nih.govmdpi.com Researchers can chemically modify the this compound molecule to produce novel compounds with potentially enhanced or altered biological properties. nih.gov The synthesis of these new derivatives often involves reactions that target specific functional groups on the molecule, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships. nih.govbrieflands.com This process is integral to the discovery of new therapeutic agents. mdpi.com
Precursor in Medicinal Chemistry Research
In medicinal chemistry, a precursor is a compound that is transformed into another compound of interest. unodc.org this compound functions as such a precursor in the development of new drug candidates. nih.gov Its inherent chemical structure provides a foundation upon which medicinal chemists can build, aiming to design molecules with improved efficacy, better target specificity, or reduced side effects. mdpi.com The N-oxide group itself can be a site for chemical manipulation or can influence the reactivity of other parts of the molecule during a synthetic sequence. nih.gov The synthesis of ofloxacin and its derivatives often starts from precursors like 2,3,4-trifluoronitrobenzene and involves multiple steps to construct the final complex structure. chemicalbook.comresearchgate.netgoogle.com
Investigation in Preclinical Biological Systems
The biological properties of this compound have been a subject of investigation in non-human, preclinical research settings.
Exploration of Potential Biological Activities in In Vitro Models
In vitro studies, which are conducted in a controlled environment outside of a living organism, have been utilized to explore the potential biological activities of ofloxacin and its derivatives. nih.govnih.gov
Antimicrobial Activity: As a derivative of the fluoroquinolone antibiotic ofloxacin, there is interest in understanding the antimicrobial profile of this compound. drugbank.comdrugbank.com Research in this area would typically involve testing the compound against a panel of bacteria to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth. nih.govnih.gov Ofloxacin itself has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Antiviral Activity: The potential for fluoroquinolone derivatives to exhibit antiviral properties has also been a subject of scientific inquiry. mdpi.com
Anticancer Activity: More recently, the anticancer potential of fluoroquinolone derivatives has garnered attention. mdpi.com Studies in this area would involve assessing the cytotoxic effects of this compound on various cancer cell lines to determine its ability to inhibit cell growth or induce cell death. mdpi.com
Studies on Molecular Interactions and Pathways in Non-Human Systems
Understanding how a compound interacts with biological molecules and affects cellular pathways is fundamental to preclinical research. For this compound, this involves investigating its molecular targets and mechanisms of action in non-human systems. The primary mechanism of action for fluoroquinolones like ofloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. drugbank.comdrugs.com Research on this compound would explore if it retains this activity or interacts with other molecular targets. Such studies are crucial for elucidating the compound's pharmacological profile.
Significance in Pharmaceutical Impurity Standards Research
This compound is recognized as an impurity of the antibiotic ofloxacin. nih.govontosight.ai In the context of pharmaceutical manufacturing and quality control, the identification, characterization, and quantification of impurities are of paramount importance to ensure the safety and efficacy of the final drug product.
Regulatory bodies mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. ontosight.ai Therefore, this compound serves as a crucial reference standard for analytical chemists. lgcstandards.comsigmaaldrich.comsynzeal.com By having a well-characterized standard of this impurity, pharmaceutical manufacturers can develop and validate analytical methods to detect and quantify its presence in ofloxacin drug substances and products. synzeal.comsigmaaldrich.com This ensures that the levels of this impurity are maintained below the specified safety thresholds.
The availability of this compound as a reference material facilitates various aspects of pharmaceutical quality control, including:
Method Development: Developing sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), to separate and quantify the impurity from the main API.
Method Validation: Ensuring that the developed analytical methods are accurate, precise, and reliable for their intended purpose.
Stability Studies: Assessing the degradation pathways of ofloxacin and identifying the conditions under which the N-oxide impurity may form.
Model Compound for Impurity Identification and Quantification Method Development
This compound is recognized as a principal impurity of Ofloxacin, listed as "Ofloxacin Impurity F" in the European Pharmacopoeia. cymitquimica.comsynzeal.com In this capacity, it serves as a crucial model compound and reference standard for the development and validation of analytical methods aimed at identifying and quantifying impurities in Ofloxacin drug substances and products. synzeal.comsynzeal.com The control of such impurities is a regulatory requirement to ensure the quality and safety of pharmaceutical formulations. ontosight.ai
The availability of highly characterized this compound is essential for several quality control applications:
Method Development: It is used to develop the specificity of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). ontosight.ai These methods must be able to resolve the N-oxide impurity from the Ofloxacin active pharmaceutical ingredient (API) and other related substances.
Method Validation: The reference standard is critical for validating analytical methods according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijprajournal.comijpsr.info
Routine Quality Control: In routine manufacturing, it is used as a marker to ensure that batches of Ofloxacin meet the purity specifications set by regulatory bodies like the FDA and EMA. synzeal.comontosight.ai
Below is a table detailing the chemical identity of this compound.
| Property | Value | Source |
| Chemical Name | 4-[(3RS)-6-carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] ijprajournal.combenzoxazin-10-yl]-1-methylpiperazine 1-oxide Hydrochloride | cymitquimica.comsynzeal.com |
| Synonyms | Ofloxacin Impurity F (EP) as Hydrochloride, this compound | cymitquimica.comsynzeal.com |
| Molecular Formula | C18H20FN3O5·ClH | cymitquimica.com |
| Molecular Weight | 413.83 g/mol | cymitquimica.comlgcstandards.com |
| CAS Number | 2731368-77-5 | cymitquimica.comlgcstandards.com |
| Alternate CAS (Free Base) | 104721-52-0 | lgcstandards.com |
Analytical methods for Ofloxacin are often adapted to quantify its impurities. The table below shows typical parameters for such methods.
| Analytical Method | Parameter | Typical Value/Condition | Source |
| RP-HPLC | Column | C18 (250 mm x 4.6 mm, 5 µm) | ijprajournal.comijpsr.info |
| Mobile Phase | Buffer and Acetonitrile (B52724) mixtures | ijpsr.info | |
| Detection | PDA Detector (270–320 nm) | ijprajournal.com | |
| Linearity Range | 5-50 µg/ml (for Ofloxacin) | ijpsr.info | |
| UV-Spectrophotometry | Solvent | Methanol (B129727) | ijrpc.comresearchgate.net |
| Detection Wavelength (λmax) | ~294-295 nm (for Ofloxacin) | ijrpc.comresearchgate.net | |
| Linearity Range | 2-10 µg/ml (for Ofloxacin) | ijrpc.com |
Role in Understanding Drug Degradation Processes
This compound is a key compound for understanding the degradation pathways of Ofloxacin. ontosight.ai The formation of the N-oxide on the piperazine (B1678402) ring is a known metabolic or degradation route for the parent drug. ontosight.ainih.gov Studying the conditions under which Ofloxacin N-oxide is formed and its subsequent behavior provides critical insights into the stability of Ofloxacin. This knowledge is vital for determining appropriate storage conditions, shelf-life, and formulation strategies to minimize degradation.
The degradation of Ofloxacin can be initiated by processes such as oxidation, hydroxylation, and photolysis. nih.govnih.govresearchgate.net Advanced analytical techniques, including Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS), are used to identify the resulting degradation products. researchgate.netcabidigitallibrary.org The identification of Ofloxacin N-oxide as a degradation product helps to map the complete chemical transformation of Ofloxacin under various stress conditions. nih.govcabidigitallibrary.org
The primary degradation processes for Ofloxacin that can lead to the formation of impurities like the N-oxide are summarized below.
| Degradation Process | Description | Resulting Transformation | Source |
| Oxidation | The addition of an oxygen atom, often mediated by reactive oxygen species. | Formation of the N-oxide on the piperazine ring is a classic oxidation reaction. ontosight.ainih.gov | |
| Hydroxylation | The introduction of a hydroxyl (-OH) group onto the molecule. | Can occur on the pyrimidine (B1678525) ring of the Ofloxacin structure. nih.gov | |
| Decarboxylation | The removal of a carboxyl group (-COOH). | Leads to the loss of the carboxylic acid functional group. nih.govnih.gov | |
| Dehydrogenation | The removal of hydrogen atoms from the molecule. | A common step in various degradation pathways. nih.govnih.gov | |
| Ring Opening | The cleavage of the cyclic structures within the molecule. | Can occur at the piperazinyl substituent or the quinolone moiety. cabidigitallibrary.org |
By using this compound as a reference standard, researchers can accurately track its appearance and concentration during stability studies of Ofloxacin, thereby building a comprehensive picture of the drug's degradation profile.
Future Perspectives and Emerging Research Directions for Ofloxacin N Oxide Hydrochloride
Development of Novel and Sustainable Synthetic Routes
The synthesis of fluoroquinolones, including ofloxacin (B1677185), has traditionally involved methods that are effective but often rely on harsh chemicals and generate significant waste. The principles of green chemistry are driving a shift towards more environmentally benign and efficient synthetic processes primescholars.comijbpas.com. Future research into Ofloxacin N-Oxide Hydrochloride is expected to follow this trend, focusing on two main areas: the sustainable synthesis of the ofloxacin core and the subsequent green N-oxidation.
Current sustainable approaches for the ofloxacin scaffold involve microwave-assisted organic synthesis, the use of recyclable catalysts like Zirconia-Sulfuric Acid (ZrSA), and employing eco-friendly solvents such as water, which can shorten reaction times and improve yields ijbpas.comresearchgate.net. Patents describe various multi-step syntheses starting from precursors like tetrafluorobenzoyl chloride or 2,3,4-trifluoronitrobenzene chemicalbook.comgoogle.comgoogle.com.
The critical next step, the N-oxidation of the piperazine (B1678402) ring on the ofloxacin molecule, presents a key opportunity for innovation. Traditional N-oxidation often employs strong oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide with a metal catalyst. Future research will likely focus on developing more sustainable oxidation methods. This could include:
Biocatalytic N-oxidation: Utilizing enzymes such as monooxygenases that can perform highly selective oxidations under mild, aqueous conditions.
Catalytic Systems with Green Oxidants: Developing novel catalysts that can efficiently use molecular oxygen or hydrogen peroxide as the primary oxidant, minimizing the use of hazardous reagents.
Flow Chemistry: Implementing continuous flow reactors for the N-oxidation step, which can offer better control over reaction parameters, improve safety, and reduce waste compared to batch processing.
The integration of a sustainable N-oxidation step into an already established green synthesis of the ofloxacin core would represent a significant advancement, providing a truly eco-friendly route to this compound for use as an analytical standard or for further toxicological studies.
Advanced Analytical Techniques for Complex Matrix Analysis
As a metabolite and a potential environmental micropollutant, the ability to detect and quantify this compound at trace levels in complex samples like wastewater, soil, and biological fluids is crucial. While standard methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection are widely used for ofloxacin, future research is moving towards more sensitive and selective technologies nih.govnih.govbohrium.com.
The current state-of-the-art for analyzing fluoroquinolone metabolites is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov. This technique offers the high sensitivity needed to detect the low concentrations typical of environmental samples and the specificity to distinguish the N-oxide metabolite from the parent drug and other transformation products indiaenvironmentportal.org.in. Studies have successfully used LC-MS/MS to quantify ofloxacin in human plasma and sewage effluent at concentrations in the nanogram-per-liter (ng/L) range nih.govindiaenvironmentportal.org.in. A specific HPLC method has also been developed to monitor ofloxacin and its metabolites, including the N-oxide, in patients with renal failure nih.gov.
Emerging research in this area is expected to focus on:
High-Resolution Mass Spectrometry (HRMS): The use of technologies like Quadrupole Time-of-Flight (QqTOF) or Orbitrap MS will be essential for non-target screening to identify novel, previously unknown degradation products of ofloxacin in the environment, including isomers of the N-oxide researchgate.net.
Miniaturized Sample Preparation: Developing faster and more efficient sample preparation methods, such as dispersive solid-phase extraction (DSPE), to reduce solvent consumption and analysis time while effectively pre-concentrating the analyte from the matrix chemisgroup.us.
Electrochemical Sensors: Creating novel electrochemical sensors that could offer rapid, low-cost, and portable screening of this compound in water samples, complementing traditional chromatographic methods researchgate.net.
The table below summarizes key findings from analytical studies on ofloxacin and its metabolites, highlighting the trend towards more advanced techniques for complex matrix analysis.
| Matrix | Analytical Technique | Analyte(s) | Limit of Quantification (LOQ) / Detection (LOD) | Reference |
| Human Plasma | LC-MS/MS | Ofloxacin | 0.078 µg/mL (LOQ) | nih.gov |
| Aqueous Humor | UPLC-MS | Ofloxacin | 0.1 µg/mL (LOQ) | nih.gov |
| Sewage | LC-MS/MS | Ofloxacin, Norfloxacin, Ciprofloxacin | 2 ng/L (Ofloxacin, LOQ) | indiaenvironmentportal.org.in |
| Wastewater | HPLC-FLD | Ofloxacin, Moxifloxacin, etc. | 5 µg/L (Ofloxacin, LOQ) | researchgate.net |
| Chronic Renal Failure Patients | HPLC | Ofloxacin, Desmethyl Ofloxacin, Ofloxacin N-oxide | Not Specified | nih.gov |
This table is interactive. Click on the headers to sort.
Computational Chemistry and Modeling of Degradation Pathways
Understanding how this compound degrades in the environment is vital for assessing its persistence and potential toxicity. The degradation of the parent compound, ofloxacin, has been studied under various conditions, including photocatalysis and advanced oxidation processes acs.orgnih.govresearchgate.net. These experimental studies, often coupled with computational chemistry, provide a blueprint for future research on the N-oxide derivative.
Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in predicting the degradation of fluoroquinolones. DFT calculations can identify the sites on a molecule most susceptible to radical attack by analyzing parameters like the Fukui index researchgate.net. For ofloxacin, studies have shown that degradation often initiates at the piperazine ring—the very location of the N-oxide group acs.orgresearchgate.net. Experimental analysis using mass spectrometry has identified numerous transformation products resulting from processes like demethylation, cleavage of the piperazine moiety, and decarboxylation acs.orgresearchgate.net.
Future research will logically extend these established computational models to this compound. The key research questions will be:
How does the presence of the N-oxide group alter the electron distribution and reactivity of the molecule compared to the parent ofloxacin?
Does the N-oxide group become a primary site for initial degradation reactions, or does it electronically influence other parts of the molecule?
Can computational models accurately predict the new set of transformation products that arise from the degradation of the N-oxide derivative?
By combining computational predictions with experimental data from techniques like HRMS, researchers can build comprehensive degradation pathway maps. This will be critical for predicting the environmental fate of this compound and assessing the potential risks of its transformation products.
The table below summarizes findings from various ofloxacin degradation studies.
| Degradation Method | Key Findings | Identified Pathways | Computational Method | Reference |
| Sunlight-Driven Photocatalysis | Rapid degradation; h+, ¹O₂, and O₂⁻• are key reactive species. | Demethylation at piperazine ring, ketone formation, aldehyde reaction. | Frontier Electron Density Calculations | acs.org |
| Perovskite-type Photocatalysis | Cleavage of piperazine moiety and F substitution are key pathways. | - | Density Functional Theory (DFT) | researchgate.net |
| Fenton Oxidation | Initial degradation associated with decarboxylation at the quinolone moiety. | Decarboxylation, detachment of F element. | - | researchgate.net |
| UV-A/Sunlight Exposure | Generates reactive oxygen species (ROS), leads to photodegradation. | Formation of three photo-products identified by LC-MS/MS. | - | nih.gov |
This table is interactive. Click on the headers to sort.
Exploration of Structure-Activity Relationships in N-Oxide Derivatives
The biological activity of ofloxacin is well-established; it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication wikipedia.orgnih.gov. This activity is highly stereospecific, with the (-)-isomer (levofloxacin) being approximately 8 to 128 times more potent than the (+)-isomer nih.gov. The addition of the N-oxide functional group to the piperazine moiety significantly alters the molecule's structure and, consequently, its biological activity.
Current understanding suggests that the N-oxide metabolites of fluoroquinolones are largely inactive from an antibacterial perspective nih.gov. One study on patients with renal failure identified the presence of ofloxacin N-oxide but focused on the antimicrobial contribution of another metabolite, desmethyl ofloxacin, implying the N-oxide was of lesser importance nih.gov.
However, the simple classification of "inactive" may be incomplete. Future research into the structure-activity relationship (SAR) of this compound is expected to be more nuanced. Key areas for exploration include:
Computational Docking Studies: Using molecular modeling to simulate the binding of this compound to the active sites of DNA gyrase and topoisomerase IV. This could provide a precise molecular explanation for the observed loss of antibacterial activity, for instance, by showing how the polar N-oxide group creates steric hindrance or unfavorable electronic interactions.
Exploration of Alternative Biological Targets: While antibacterial activity may be lost, the N-oxide modification could introduce new pharmacological properties. Research could investigate whether the derivative interacts with other cellular targets, either bacterial or human. The field of drug repurposing and modification is increasingly finding new applications for known scaffolds nih.gov.
Impact on Physicochemical Properties: Investigating how the N-oxide group affects properties like solubility, membrane permeability, and metabolic stability. While it may reduce antibacterial potency, it could alter the compound's pharmacokinetic profile in ways that might be advantageous under specific conditions.
This line of inquiry will move beyond a simple active/inactive dichotomy to a more comprehensive understanding of how the N-oxide functional group modulates the biological and chemical properties of the fluoroquinolone scaffold.
The table below summarizes the antibacterial activity of ofloxacin isomers and the reported status of its metabolites.
| Compound | Target | Relative Antibacterial Potency | Reference |
| (-)-Ofloxacin (Levofloxacin) | DNA Gyrase, Topoisomerase IV | High (The active isomer) | nih.gov |
| (+)-Ofloxacin | DNA Gyrase, Topoisomerase IV | Low (8-128 times less active than (-) isomer) | nih.gov |
| (±)-Ofloxacin (Racemic) | DNA Gyrase, Topoisomerase IV | Moderate (Mixture of active and inactive isomers) | nih.govnih.gov |
| Ofloxacin N-oxide | DNA Gyrase, Topoisomerase IV | Reported as inactive | nih.gov |
| Desmethyl Ofloxacin | DNA Gyrase, Topoisomerase IV | Has significant activity, but less than parent drug | nih.gov |
This table is interactive. Click on the headers to sort.
Q & A
Q. What are the optimal synthetic routes for Ofloxacin N-Oxide Hydrochloride, and how do modifications improve solubility compared to the parent compound?
this compound is synthesized via oxidation of the tertiary amine group in Ofloxacin, followed by hydrochlorination. The N-oxide modification enhances solubility by introducing a polar oxygen atom, increasing hydrogen-bonding capacity. Experimental validation involves comparing solubility profiles (e.g., in aqueous buffers) between Ofloxacin and its N-oxide derivative using techniques like UV-Vis spectroscopy or HPLC. Thermal gravimetric analysis (TGA) can confirm salt formation by identifying decomposition points .
Q. How does this compound inhibit bacterial growth at the molecular level?
The compound targets bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), disrupting DNA replication and repair. Methodologically, its mechanism is validated through:
- Enzyme inhibition assays : Measure IC50 values using purified enzymes and supercoiled DNA substrates.
- MIC (Minimum Inhibitory Concentration) testing : Compare efficacy against Gram-positive and Gram-negative strains.
- Fluorescence quenching : Monitor DNA-enzyme complex stabilization .
Advanced Research Questions
Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?
High-resolution LC-MS/MS or HPLC with deuterated internal standards (e.g., Ofloxacin-d3 Hydrochloride) is preferred for sensitivity and specificity. Key steps include:
- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction.
- Chromatographic separation : Use C18 columns with mobile phases containing 0.1% formic acid.
- Validation : Assess linearity, recovery, and matrix effects per ICH guidelines. Deuterated standards mitigate ion suppression in mass spectrometry .
Q. How do drug-drug interactions involving this compound affect cytochrome P450 (CYP) enzyme activity?
The N-oxide derivative may inhibit CYP3A4/1A2, altering pharmacokinetics of co-administered drugs (e.g., theophylline). Experimental approaches:
- Microsomal assays : Incubate human liver microsomes with the compound and probe substrates (e.g., midazolam for CYP3A4).
- LC-MS/MS monitoring : Quantify metabolite formation rates.
- In vivo correlation : Compare plasma concentration-time curves in animal models with/without Ofloxacin N-Oxide .
Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?
Discrepancies in decomposition temperatures (~200–250°C) arise from varying purity or analytical conditions. Standardize protocols using:
- Differential scanning calorimetry (DSC) : Measure melting points under inert gas (N2) to prevent oxidation.
- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which influences thermal behavior.
- Purity verification : Employ NMR and elemental analysis to confirm batch consistency .
Q. How does this compound compare structurally and functionally to other fluoroquinolone derivatives?
Comparative studies should include:
- X-ray crystallography : Resolve 3D structures to highlight N-oxide positioning.
- Antimicrobial profiling : Test against resistant pathogens (e.g., MRSA) using broth microdilution.
- Solubility assays : Use shake-flask methods in pH-adjusted buffers.
Ofloxacin N-Oxide’s enhanced solubility and retained efficacy against topoisomerase IV make it distinct from Marbofloxacin (veterinary use) and Ciprofloxacin (Gram-negative focus) .
Q. What methodologies identify and quantify degradation products of this compound under stressed conditions?
Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with HPLC-DAD/HRMS can identify impurities. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
